Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate
説明
Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate (CAS: 1799971-34-8) is a chiral piperazine derivative featuring a tert-butoxycarbonyl (Boc) protecting group, a methyl substituent at position 2, and a ketone moiety at position 2. This compound is widely utilized in pharmaceutical synthesis as a building block for drug candidates, particularly in the development of kinase inhibitors and protease-targeted therapies . Its stereochemistry is critical, with both (R)- and (S)-enantiomers available, as highlighted in . The Boc group enhances solubility and stability during synthetic processes, while the 3-oxo group contributes to hydrogen-bonding interactions, influencing crystallinity and reactivity .
特性
IUPAC Name |
tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O3/c1-7-8(13)11-5-6-12(7)9(14)15-10(2,3)4/h7H,5-6H2,1-4H3,(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKVKQTLLEBWZTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80505260 | |
| Record name | tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76003-30-0 | |
| Record name | 1-Piperazinecarboxylic acid, 2-methyl-3-oxo-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=76003-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-methyl-3-oxopiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80505260 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
作用機序
Target of Action
Piperazine derivatives are known to interact with a variety of biological targets, including enzymes and receptors, due to their conformational flexibility and the polar nitrogen atoms in the piperazine ring.
Mode of Action
The presence of the piperazine ring in the molecule suggests that it may interact with its targets through hydrogen bonding and other non-covalent interactions.
Biochemical Pathways
Piperazine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
The presence of the piperazine ring in the molecule suggests that it may have good water solubility and bioavailability.
生物活性
Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate, particularly its (R)-enantiomer, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound is characterized by a piperazine ring and a carboxylate functional group, which contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₁₀H₁₈N₂O₃
- Molecular Weight : Approximately 214.27 g/mol
- Stereochemistry : (R)-configuration significantly influences its biological interactions.
The presence of the tert-butyl group enhances the compound's stability and solubility, while the oxo group provides sites for further chemical modifications and interactions with biological targets.
This compound primarily acts as a selective antagonist for neurokinin receptors. This interaction is crucial for modulating various physiological processes, particularly those related to the central nervous system (CNS). The compound's ability to influence cytokine production suggests potential applications in treating autoimmune diseases and inflammatory conditions.
Biological Activities
-
Neurokinin Receptor Antagonism :
- The compound exhibits selective antagonism towards neurokinin receptors, which are involved in pain perception, inflammation, and other CNS functions. This activity indicates potential therapeutic applications in managing pain and neurogenic inflammation.
-
Cytokine Modulation :
- Preliminary studies suggest that it may modulate cytokine production, which could be beneficial in treating autoimmune disorders. The specific pathways involved in this modulation require further investigation to elucidate the underlying mechanisms.
-
Enzyme Interactions :
- This compound has been utilized in studies examining enzyme interactions and protein-ligand binding. Its role as an inhibitor or activator of specific enzymes highlights its utility in biochemical research.
Case Study 1: Neurokinin Receptor Antagonism
A study demonstrated that (R)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate effectively inhibited neurokinin receptor activity in vitro. The findings indicated that this compound could reduce neurogenic inflammation in animal models, suggesting its potential as a therapeutic agent for conditions such as migraines or chronic pain syndromes.
Case Study 2: Cytokine Production
Research involving autoimmune disease models showed that treatment with this compound led to a significant decrease in pro-inflammatory cytokine levels. This effect was attributed to its ability to interfere with signaling pathways involved in cytokine synthesis, underscoring its therapeutic potential in managing autoimmune conditions.
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Unique Features |
|---|---|---|
| (S)-tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate | Different receptor interactions | Enantiomer with potentially distinct effects |
| tert-butyl 2-methylpiperazine-1-carboxylate | Lacks oxo group; different reactivity | Simpler structure affecting stability and solubility |
| 2-Methyl-3-oxopiperazine-1-carboxylate | Varies significantly in biological activity | Absence of tert-butyl group affects properties |
The unique combination of functional groups in this compound contributes to its distinct pharmacological profile compared to similar compounds.
類似化合物との比較
Tert-butyl 3-oxo-2-phenylpiperazine-1-carboxylate (CAS: 911705-40-3)
- Structural Difference : Replaces the methyl group at position 2 with a phenyl ring.
- However, this substitution reduces solubility compared to the methyl analog due to increased hydrophobicity .
- Synthetic Applications : Used in the synthesis of peptidomimetics where aromatic interactions are critical .
(R)- and (S)-Tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate (CAS: 1629229-82-8 and 1799971-34-8)
- Key Difference : Stereochemistry at position 2.
- Impact : Enantiomers exhibit distinct biological activities; for example, the (S)-enantiomer is often preferred in asymmetric synthesis due to higher enantiomeric excess (e.e.) in downstream reactions .
Variations at Position 4
Tert-butyl 4-(2-hydroxyethyl)-3-oxopiperazine-1-carboxylate (CAS: 910573-06-7)
- Structural Difference : A hydroxyethyl group at position 3.
- Impact : The hydroxyl group enhances hydrophilicity and hydrogen-bonding capacity, improving aqueous solubility. This modification is advantageous in prodrug designs requiring polar functional groups .
- Stability : The hydroxyethyl group may introduce susceptibility to oxidation, necessitating protective strategies during synthesis .
Tert-butyl 4-(3-(1,3,4-thiadiazol-2-yl)pyridin-2-yl)piperazine-1-carboxylate (EP 3 768 669 B1)
- Structural Difference : Incorporates a thiadiazole-pyridinyl moiety at position 4.
- Impact : The heterocyclic system introduces electron-withdrawing effects, altering electronic distribution and enhancing interactions with metal catalysts in cross-coupling reactions. This compound is pivotal in synthesizing kinase inhibitors with improved metabolic stability .
Functional Group Variations at Position 3
Tert-butyl 4-[3-(5-methyl-1,3,4-oxadiazol-2-yl)pyridin-2-yl]piperazine-1-carboxylate
- Structural Difference : Replaces the 3-oxo group with a 1,3,4-oxadiazole ring.
- Impact: The oxadiazole ring enhances rigidity and metabolic stability, making this compound a preferred intermediate in antiviral drug development.
Tert-butyl 3-cyclopropylpiperazine-1-carboxylate (CAS: 886779-85-7)
- Structural Difference : Cyclopropyl group at position 3 instead of oxo.
- Impact : The cyclopropyl group increases lipophilicity and conformational restriction, favoring blood-brain barrier penetration in CNS-targeted therapies. However, synthetic complexity is higher due to strained ring systems .
Comparative Data Table
準備方法
Optical Resolution with Chiral Acids
Racemic 2-methyl-3-oxopiperazine is treated with optically active 2,3-bis((4-methylbenzoyl)oxy)succinic acid in a solvent such as methanol or ethanol. The diastereomeric salts formed are separated via fractional crystallization, yielding enantiomerically enriched (R)- or (S)-2-methyl-3-oxopiperazine. Subsequent Boc protection with di-tert-butyl dicarbonate in tetrahydrofuran (THF) affords the final product with >99% e.e..
Optimized Parameters:
-
Solvent: Ethyl acetate or methyl ethyl ketone.
-
Temperature: 23–28°C during salt formation.
-
Base: Sodium hydroxide for pH adjustment (9.8–10.5).
This method achieves high yields (85–90%) and is scalable for industrial production. The undesired enantiomer can be racemized using ammonium hydroxide at 25–35°C and recycled, improving overall efficiency.
Lithium-Mediated Acylation for Oxo Group Introduction
The oxo group at position 3 can be introduced via lithium-mediated acylation, as demonstrated in a synthesis of tert-butyl 4-benzoyl-3-oxopiperazine-1-carboxylate. While the reported compound differs in substitution, the methodology is adaptable to 2-methyl-3-oxopiperazine derivatives.
Stepwise Deprotonation and Acylation
-
Deprotonation: Treatment of tert-butyl 2-methylpiperazine-1-carboxylate with n-butyllithium (nBuLi) in THF at −78°C generates a stabilized enolate at position 3.
-
Acylation: Addition of benzoyl chloride or analogous electrophiles forms the 3-oxo moiety.
-
Workup: Quenching with saturated ammonium chloride and purification via silica gel chromatography yields the product.
Critical Considerations:
-
Temperature Control: Strict maintenance of −78°C prevents side reactions.
-
Solvent Choice: THF ensures solubility of intermediates and compatibility with strong bases.
Reported yields for similar reactions range from 40% to 60%, depending on the electrophile’s reactivity.
Alkylation Strategies for Methyl Group Introduction
Introducing the methyl group at position 2 often requires alkylation of a piperazine precursor. A procedure by Ambeed for tert-butyl 3-methyl-4-oxopiperidine-1-carboxylate illustrates this approach, adaptable to the target molecule.
Methylation via Enolate Intermediates
-
Enolate Formation: Reaction of tert-butyl 3-oxopiperazine-1-carboxylate with potassium tert-butoxide (KOtBu) in THF at −78°C generates a resonance-stabilized enolate.
-
Electrophilic Alkylation: Addition of methyl iodide or methyl triflate introduces the methyl group at position 2.
-
Oxidation: Subsequent oxidation with pyridinium chlorochromate (PCC) or Dess-Martin periodinane forms the 3-oxo group.
Experimental Highlights:
Comparative Analysis of Synthetic Routes
| Method | Key Reagents | Solvent | Temperature | Yield | Enantiomeric Excess |
|---|---|---|---|---|---|
| Direct Acylation | tert-Butyl chloroformate, TEA | DCM | 0–25°C | ~60% | Depends on starting material |
| Chiral Resolution | Di-tert-butyl dicarbonate | Ethyl acetate | 23–28°C | 85–90% | >99% e.e. |
| Lithium Acylation | nBuLi, Benzoyl chloride | THF | −78°C | 40–60% | Not reported |
| Alkylation/Oxidation | KOtBu, Methyl iodide | THF/DMF | −78°C to RT | 50–65% | Requires resolution |
Stereochemical Considerations
The chirality at position 2 significantly influences the compound’s biological activity. Asymmetric synthesis via chiral auxiliaries or catalysts remains underexplored for this compound but could draw inspiration from palladium-catalyzed enantioselective allylic alkylations reported for related piperidine derivatives .
Q & A
Basic Questions
Q. What are the optimal reaction conditions for synthesizing tert-butyl 2-methyl-3-oxopiperazine-1-carboxylate to maximize yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the preparation of a piperazine ring followed by functionalization. Key steps include:
- Boc Protection : Reacting the piperazine precursor with di-tert-butyl dicarbonate (Boc₂O) under anhydrous conditions in tetrahydrofuran (THF) at 0–20°C to introduce the tert-butyloxycarbonyl (Boc) protecting group .
- Oxo Group Introduction : Oxidation of the intermediate using mild oxidizing agents like pyridinium chlorochromate (PCC) in dichloromethane (DCM) to form the 3-oxo group without over-oxidation .
- Purification : Silica gel column chromatography with gradients of ethyl acetate/hexanes (e.g., 1:1 v/v) and 0.25% triethylamine (TEA) to minimize decomposition .
Q. How can the purity and structural integrity of this compound be validated?
- Analytical Workflow :
- HPLC : Use reverse-phase C18 columns with acetonitrile/water gradients (e.g., 60:40) and UV detection at 254 nm to assess purity (>95%) .
- NMR Spectroscopy : Confirm regiochemistry via ¹H-NMR (e.g., δ 1.4–1.5 ppm for Boc tert-butyl protons; δ 3.2–3.5 ppm for piperazine CH₂ groups) and ¹³C-NMR (e.g., carbonyl at ~155 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 229.27) .
Advanced Research Questions
Q. How can crystallographic refinement resolve ambiguities in the molecular structure of this compound?
- Crystallographic Strategy :
- Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.5418 Å) to obtain high-resolution (<1.0 Å) data.
- Refinement Tools : SHELXL for small-molecule refinement, with anisotropic displacement parameters for non-H atoms. WinGX/ORTEP for visualizing anisotropic thermal ellipsoids and validating bond lengths/angles .
- Key Metrics : Check R-factor convergence (<5%), residual electron density (<0.3 eÅ⁻³), and Hirshfeld surface analysis for hydrogen-bonding patterns .
Q. What methodologies are recommended for analyzing the dynamic behavior of the tert-butyl group in solution?
- Dynamic NMR and DFT :
- Low-Temperature NMR : Conduct ¹H-NMR at –90°C in CD₂Cl₂ to slow conformational exchange. Observe splitting of tert-butyl protons to confirm axial/equatorial preferences .
- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d,p) basis set. Include explicit solvent models (e.g., PCM for DCM) to simulate solution-phase behavior. Compare computed vs. experimental NMR shifts .
Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?
- Design of Experiments (DoE) :
- Factor Screening : Use Plackett-Burman design to identify critical variables (e.g., stoichiometry, temperature, solvent purity) impacting yield .
- Response Surface Methodology (RSM) : Optimize parameters via central composite design (CCD). For example, model yield as a function of reaction time (2–24 h) and Boc₂O equivalents (1.0–1.5) .
- Process Analytical Technology (PAT) : Implement in-situ FTIR to monitor Boc group incorporation in real-time, reducing batch-to-batch variability .
Data Contradiction Analysis
Q. How should researchers resolve conflicting reports on regioselectivity in substitution reactions involving this compound?
- Systematic Approach :
- Control Experiments : Repeat reactions under standardized conditions (e.g., NaH/DMF for nucleophilic substitution) while varying electrophiles (e.g., alkyl halides vs. aryl sulfonates) to map regiochemical outcomes .
- Computational Prediction : Apply Fukui function analysis (DFT) to identify nucleophilic/electrophilic sites on the piperazine ring. Compare with experimental results to validate models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
